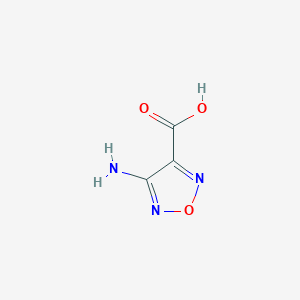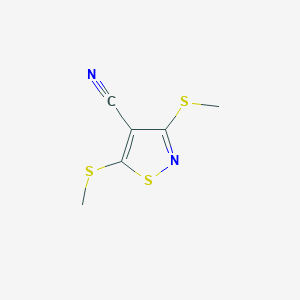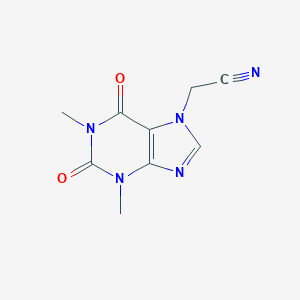
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile, also known as MP-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. MP-10 belongs to the family of pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile research. One area of interest is the development of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid to form 2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile. The reaction is carried out under reflux conditions for several hours and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
111253-25-9 |
|---|---|
Nombre del producto |
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
Fórmula molecular |
C19H15N3O |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-23-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
Clave InChI |
DDIVVCFYDLQKQB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)


![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
